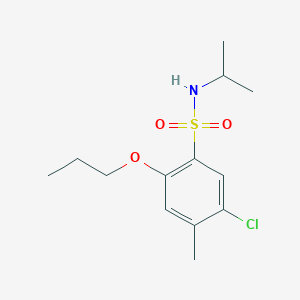
4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H16ClNO3S2 It is a sulfonamide derivative, characterized by the presence of a chloro group, a propoxy group, and a thienylmethyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzenesulfonamide and 2-thienylmethanol.
Reduction: The nitro group of 4-chloro-3-nitrobenzenesulfonamide is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with 2-thienylmethanol in the presence of a base such as sodium hydride to form the thienylmethyl derivative.
Propoxylation: Finally, the propoxy group is introduced by reacting the intermediate with propyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thienylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of sulfonic acid and amine derivatives.
科学的研究の応用
4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
作用機序
The mechanism of action of 4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Modulation: The thienylmethyl group can interact with receptor proteins, altering their conformation and affecting signal transduction pathways.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or immune response, depending on the specific biological context.
類似化合物との比較
4-chloro-3-propoxy-N-(2-thienylmethyl)benzenesulfonamide can be compared with other sulfonamide derivatives:
4-chloro-3-methoxy-N-(2-thienylmethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a propoxy group, leading to different physicochemical properties and biological activities.
4-chloro-3-ethoxy-N-(2-thienylmethyl)benzenesulfonamide: Contains an ethoxy group, which affects its solubility and reactivity compared to the propoxy derivative.
4-chloro-3-butoxy-N-(2-thienylmethyl)benzenesulfonamide: Features a butoxy group, resulting in variations in its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
4-chloro-3-propoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-2-7-19-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-20-11/h3-6,8-9,16H,2,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAOODIPORBLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B497733.png)



![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)

![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)




